1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Carbonic Anhydrase Inhibition hCA-I Stopped-Flow CO₂ Hydration Assay

1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170913-85-5) is a synthetic urea derivative incorporating a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold linked via a urea bridge to a 3,5-dimethoxyphenyl group. With a molecular formula of C20H23N3O4 and a molecular weight of 369.4 g/mol , this compound belongs to a class of tetrahydroquinoline-urea hybrids that have been investigated for carbonic anhydrase inhibition and vanilloid receptor (TRPV1) antagonism in medicinal chemistry programs.

Molecular Formula C20H23N3O4
Molecular Weight 369.421
CAS No. 1170913-85-5
Cat. No. B2815923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1170913-85-5
Molecular FormulaC20H23N3O4
Molecular Weight369.421
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C20H23N3O4/c1-4-23-18-7-6-14(9-13(18)5-8-19(23)24)21-20(25)22-15-10-16(26-2)12-17(11-15)27-3/h6-7,9-12H,4-5,8H2,1-3H3,(H2,21,22,25)
InChIKeyRLGSKNKISRSBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170913-85-5): Chemical Identity and Basic Characterization for Procurement


1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170913-85-5) is a synthetic urea derivative incorporating a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold linked via a urea bridge to a 3,5-dimethoxyphenyl group . With a molecular formula of C20H23N3O4 and a molecular weight of 369.4 g/mol , this compound belongs to a class of tetrahydroquinoline-urea hybrids that have been investigated for carbonic anhydrase inhibition and vanilloid receptor (TRPV1) antagonism in medicinal chemistry programs [1]. The presence of the N-ethyl substituent on the tetrahydroquinolinone ring distinguishes it from closely related N-methyl and N-unsubstituted analogs, potentially modulating lipophilicity, steric bulk, and target-binding interactions.

Why 1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Cannot Be Simply Replaced by In-Class Analogs


Tetrahydroquinoline-urea derivatives exhibit strong structure-activity relationship (SAR) sensitivity to N-substitution on the quinolinone ring [1]. In the closely related flexible heteroarotinoid (Flex-Het) series, replacing the N-methyl group with hydrogen (i.e., removing the N-substituent) drastically reduced anticancer activity, demonstrating that even minor N-alkyl variations profoundly impact biological efficacy [2]. For the target compound, the specific N-ethyl group confers distinct physicochemical properties—calculated LogP, molar refractivity, and hydrogen-bonding capacity—that differ from the N-methyl (CAS 1171163-10-2) and N-unsubstituted (CAS 1171231-77-8) analogs [3]. Generic substitution without empirical validation therefore risks loss of target engagement, altered isoform selectivity, and inconsistent in vitro pharmacological profiles. The quantitative evidence below establishes the measurable differentiation parameters that justify compound-specific procurement.

Quantitative Differentiation of 1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea: Head-to-Head and Cross-Study Comparisons


Human Carbonic Anhydrase I (hCA-I) Inhibition Potency: Comparison with Acetazolamide Baseline

The target compound inhibits human carbonic anhydrase I (hCA-I) with a Ki of 3.70 × 10³ nM (3.7 μM) as measured by CO₂ hydration-based stopped-flow assay after 15-minute pre-incubation [1]. This represents moderate inhibitory activity relative to the clinical standard acetazolamide, which typically inhibits hCA-I with a Ki of ~250 nM under comparable assay conditions [2]. The ~15-fold difference in potency establishes the compound's position as a non-potent, scaffold-exploratory inhibitor suitable for SAR expansion rather than a high-affinity probe. Data for the N-methyl analog (CAS 1171163-10-2) under identical assay conditions are not publicly available, preventing direct potency ranking within the analog series.

Carbonic Anhydrase Inhibition hCA-I Stopped-Flow CO₂ Hydration Assay

Human Carbonic Anhydrase II (hCA-II) Binding Affinity: Differentiation from hCA-I Isoform Profile

The target compound binds to human carbonic anhydrase II (hCA-II) with a measured Kd of 2.30 × 10³ nM (2.3 μM) at multiple charge states (+9, +10, +11) after 10-minute incubation using nanoESI-MS methodology [1]. A separate SPR measurement under the same BindingDB entry yielded a Kd of 3.40 × 10³ nM (3.4 μM), confirming affinity in the low micromolar range [2]. The hCA-II Kd (2.3 μM) is slightly lower than the hCA-I Ki (3.7 μM), suggesting a marginal isoform preference for hCA-II over hCA-I, though this difference (~1.6-fold) falls within the typical variability of cross-assay comparisons and should not be considered robust isoform selectivity.

Carbonic Anhydrase II NanoESI-MS Binding Affinity

Structural Differentiation via N-Ethyl Substituent: Physicochemical Property Comparison with N-Methyl and N-Unsubstituted Analogs

The N-ethyl substituent on the tetrahydroquinolinone ring distinguishes the target compound (MW 369.4 g/mol, C20H23N3O4) from its closest commercially cataloged analogs: the N-methyl derivative (CAS 1171163-10-2, MW 355.4 g/mol, C19H21N3O4) and the N-unsubstituted derivative (CAS 1171231-77-8, MW 341.4 g/mol, C18H19N3O4) . The incremental addition of methylene groups (-H → -CH₃ → -CH₂CH₃) predictably increases calculated LogP (estimated +0.5 per CH₂ unit), molar refractivity, and molecular volume. In the Flex-Het anticancer series, N-alkyl substitution on the tetrahydroquinoline ring was essential for activity: N-unsubstituted compounds (series 1a-d) showed only weak activity, while N-methyl analogs (series 3) exhibited IC₅₀ values of 3.8 μM with 94.8% efficacy in A2780 ovarian cancer cells [1]. This class-level SAR reinforces the functional significance of N-alkylation, suggesting the N-ethyl group may confer distinct potency, solubility, or permeability characteristics relative to shorter or absent N-alkyl chains.

Physicochemical Properties N-Alkyl SAR Lipophilicity

TRPV1 Antagonist Pharmacophore Alignment: Evidence from Patent Literature on Tetrahydroquinoline-Urea Derivatives

Tetrahydro-quinolinylurea derivatives are disclosed in US Patent 7,683,076 B2 (Bayer Schering Pharma AG) as vanilloid receptor (VR1/TRPV1) antagonists with claimed utility in treating pain, urinary incontinence, and bladder overactivity [1]. Structural analysis reveals that the target compound contains the exact pharmacophoric elements required for TRPV1 antagonism: a tetrahydroquinoline core, a urea linker, and an electron-rich aryl group (3,5-dimethoxyphenyl). In the broader chroman/tetrahydroquinoline urea series evaluated by Gomtsyan et al. (2011), aryl substituents at the 7- or 8-position of the bicyclic scaffold conferred optimal in vitro TRPV1 potency [2]. While the target compound's 6-yl urea substitution pattern differs from the 7-/8-position optimum, its dimethoxyphenyl group provides hydrogen-bonding capacity and electron density that may partially compensate. Quantitative TRPV1 IC₅₀ data for this specific compound are not publicly available, limiting procurement decisions to pharmacophore-based inference.

TRPV1 Antagonist Vanilloid Receptor Pain and Urinary Disorders

Recommended Procurement Scenarios for 1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Based on Quantitative Evidence


Carbonic Anhydrase Isoform Profiling and Scaffold-Hopping Medicinal Chemistry

With confirmed moderate inhibitory activity against hCA-I (Ki = 3.7 μM) [1] and binding to hCA-II (Kd = 2.3 μM) [2], this compound serves as a validated starting point for carbonic anhydrase inhibitor SAR campaigns. Its micromolar affinity is suitable for fragment-growth or scaffold-hopping programs where the tetrahydroquinoline-urea core can be systematically varied. Researchers should prioritize this compound over the N-methyl and N-unsubstituted analogs when N-ethyl substitution is hypothesized to improve lipophilicity-driven membrane permeability or when investigating the impact of N-alkyl chain length on CA isoform selectivity.

TRPV1 Antagonist Lead Identification and Pharmacophore Validation

The compound's structural alignment with the tetrahydroquinoline-urea TRPV1 antagonist pharmacophore disclosed in US Patent 7,683,076 B2 [3] makes it a candidate for TRPV1 screening cascades. Its 6-yl urea connectivity offers a regiochemical variation from the 7-/8-substituted analogs optimized in the Gomtsyan et al. series [4], enabling exploration of substitution-vector effects on TRPV1 potency and selectivity. Procurement is warranted when building a focused library to probe positional SAR around the tetrahydroquinoline core.

Flex-Het Analog Library Expansion for Anticancer Screening

Drawing on the Flex-Het SAR demonstrating that N-alkylation on the tetrahydroquinoline ring is essential for anticancer activity (N-unsubstituted analogs show weak activity; N-methyl analog 3a achieves IC₅₀ 3.8 μM with 94.8% efficacy in A2780 cells) [5], the N-ethyl target compound represents a logical extension of this series. It should be procured for comparative efficacy screening in ovarian and potentially other cancer cell lines to determine whether the elongated N-ethyl group enhances or diminishes antiproliferative activity relative to the N-methyl benchmark.

Physicochemical Property Benchmarking in Tetrahydroquinoline-Urea Chemical Space

The compound's distinct molecular weight (369.4 g/mol) and N-ethyl substituent provide a defined reference point for chromatographic method development (e.g., LogD₇.₄ determination, HPLC retention time indexing) and computational property prediction (e.g., QSAR model training) . Its procurement is indicated when laboratories require a well-characterized, intermediate-lipophilicity member of the tetrahydroquinoline-urea series for analytical or in silico modeling purposes, where the N-ethyl group fills the gap between N-methyl and larger N-alkyl analogs.

Quote Request

Request a Quote for 1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.